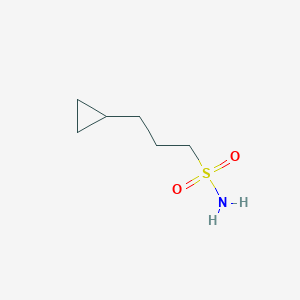![molecular formula C12H25NO B13204284 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biological systems to understand its effects and interactions.
Industry: It may be used in the development of new materials or chemical processes .
Mécanisme D'action
The specific mechanism of action for 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol is not well-documented. Generally, compounds of this nature exert their effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can influence various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol include other cyclohexylamines and butanols. For example:
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Butanol: A simple alcohol with a four-carbon chain.
The uniqueness of this compound lies in its specific structure, which combines a cyclohexylamine with a butanol moiety, potentially offering unique chemical and biological properties .
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
4-[(4,4-dimethylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-10(14)6-9-13-11-4-7-12(2,3)8-5-11/h10-11,13-14H,4-9H2,1-3H3 |
Clé InChI |
QAXBUNIHLRCHCN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC1CCC(CC1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


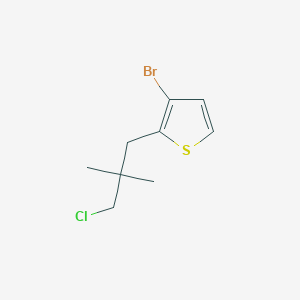
![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
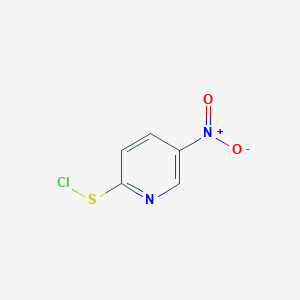
![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
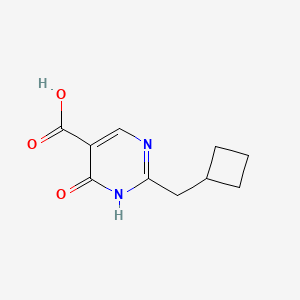

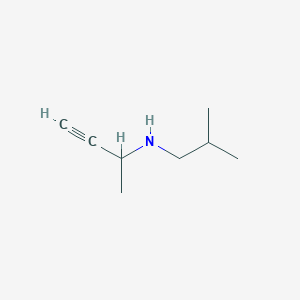
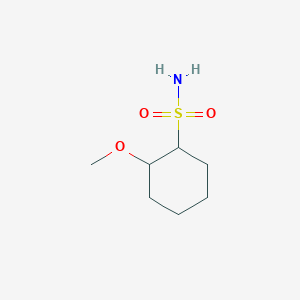
![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
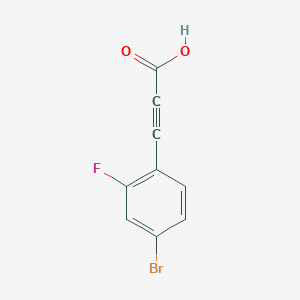
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
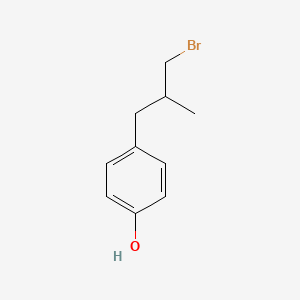
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
